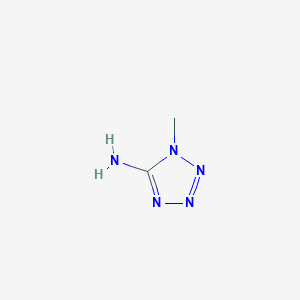

1-メチル-1H-テトラゾール-5-アミン

説明

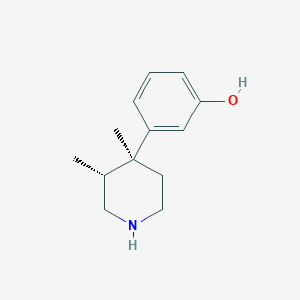

1-Methyl-5-aminotetrazole, also known as 1-Methyl-5-aminotetrazole, is a useful research compound. Its molecular formula is C2H5N5 and its molecular weight is 99.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-5-aminotetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11104. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-5-aminotetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-aminotetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

クリックケミストリーにおける役割

テトラゾールとその誘導体、特に1-メチル-1H-テトラゾール-5-アミンは、医薬品および医薬品の用途において非常に重要な役割を果たしています . テトラゾール誘導体の合成は、水溶媒の使用、穏やかな条件、無毒性、簡単な抽出、簡単な設定、低コストなど、環境に優しい方法でアプローチすることができ、良好な収率から優れた収率が得られます .

DNA合成

1-メチル-1H-テトラゾール-5-アミンを含む希薄1H-テトラゾールは、生化学におけるDNA合成に使用されます . 遊離N-Hの存在は、テトラゾールの酸性性質を引き起こし、脂肪族および芳香族の複素環式化合物を形成します .

テトラゾール含有誘導体の調製

1-メチル-1H-テトラゾール-5-アミンは、テトラゾール含有1,2,3-チアジアゾール誘導体の調製に使用できます . このプロセスには、4-メチル-1,2,3-チアジアゾール-5-カルバルデヒドと置換アミンを室温でメタノールに混合することが含まれます .

熱化学的用途

1-メチル-1H-テトラゾール-5-アミンは、その熱化学的特性について研究されてきました . 分子量は99.0946であり、相変化データと気相熱化学データ undergoes .

抗菌活性

1-メチル-1H-テトラゾール-5-アミンを含む1H-テトラゾール-5-アミンから誘導された化合物は、医学的に重要なことで知られているシッフ反応とマンニッヒ反応によって調製されてきました . これらの化合物は、抗菌活性についてスクリーニングされています

作用機序

Target of Action

1-Methyl-1H-tetrazol-5-amine, also known as 5-Amino-1-methyl-1H-tetrazole, 5-Amino-1-methyltetrazole, or 1-Methyl-5-aminotetrazole, is a compound that has been studied for its potential biological activity . .

Mode of Action

Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazole derivatives are known to be involved in various biological activities . For instance, they are used in the synthesis of DNA .

Result of Action

Some tetrazole derivatives have been found to exhibit antibacterial activity .

Action Environment

The action of 1-Methyl-1H-tetrazol-5-amine can be influenced by various environmental factors. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated .

生化学分析

Biochemical Properties

Tetrazoles, the class of compounds to which 1-Methyl-1H-tetrazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that 1-Methyl-1H-tetrazol-5-amine could potentially influence cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tetrazoles can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially interact with biomolecules in a similar manner, possibly influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a triple point temperature of 504 K , suggesting that it may be stable under a range of conditions .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that 1-Methyl-1H-tetrazol-5-amine could potentially interact with various enzymes and cofactors in metabolic pathways .

Transport and Distribution

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially be transported and distributed in a similar manner .

Subcellular Localization

Given the lipid solubility of tetrazolate anions , it is possible that 1-Methyl-1H-tetrazol-5-amine could localize to various compartments or organelles within the cell .

特性

IUPAC Name |

1-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKOKCQMHAGFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202572 | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-44-6 | |

| Record name | 1-Methyl-1H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5422-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)

methanone](/img/structure/B134181.png)